4-Vinylpyridine

Catalog No.
S564130
CAS No.
100-43-6
M.F
C7H7N
M. Wt
105.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Vinylpyridine

CAS Number

100-43-6

Product Name

4-Vinylpyridine

IUPAC Name

4-ethenylpyridine

Molecular Formula

C7H7N

Molecular Weight

105.14 g/mol

InChI

InChI=1S/C7H7N/c1-2-7-3-5-8-6-4-7/h2-6H,1H2

InChI Key

KFDVPJUYSDEJTH-UHFFFAOYSA-N

SMILES

C=CC1=CC=NC=C1

solubility

0.28 M
Soluble in alcohol and chloroform; slightly soluble in ether
In water, 29,100 mg/l @ 20 °C

Synonyms

4-ethenylpyridine, 4-vinylpyridine, 4-vinylpyridine hydrobromide, 4-vinylpyridine hydrochloride, 4-vinylpyridine ion (1-), 4-vinylpyridine nitrate, 4-vinylpyridine perchlorate, 4-vinylpyridine sulfate (1:1), HI of 4-vinylpyridine

Canonical SMILES

C=CC1=CC=NC=C1

The exact mass of the compound 4-Vinylpyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.28 msoluble in alcohol and chloroform; slightly soluble in etherin water, 29,100 mg/l @ 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18256. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Vinylpyridine (4-VP) is a functional monomer featuring a vinyl group attached to a pyridine ring at the para-position relative to the nitrogen atom. This specific isomeric structure provides a sterically unhindered and electronically accessible nitrogen atom, which imparts key functionalities to its resultant polymers, such as pH-responsiveness, catalytic activity, and strong metal-coordination capabilities[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMwohLFGWE5QAZbIJ8biQGgkXGWRpX7UblupRVjPXKcEe0GWBVGbFUrR3YfAQDU93P1e0DPVDtY_twZQfuSz5wBPHa0n36S2XGKkjc458S8H4w4XOFzLIEfRW4SVe2CIJEHKJ3T2ebGEOPJbA%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF_6D0-aKy2ppUdFILCEOVhe1XR3L-TIaoG8B8L0uEupspZrQzxA4N7-nWc0b56OTBA1c7cMf9_UJVoZOMfj8mYXRVXtipyK5yFv832bOKoHdi5PHPHkQT7Wdym47ow7y4_lX8uN9S7BrHyom9XYggSKb8y1w9vy63ja1Jk0AaOAJ6aa4I5g6f5nGZYBa4E6Ec4tkxTqzoEzR9TiPSSLA%3D%3D)]. The homopolymer, poly(4-vinylpyridine) (P4VP), is noted for its high glass transition temperature (Tg), making it suitable for applications requiring thermal stability[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlR69U5qFW1hAaiQEOjo12hAxgoJFQmprhnOOgZkVaVc-d9eQh5xk0t8xV8NE3kF4S3P550NwWsrtPNmHucPrGIhPW-Jhk9qSNoJuNtZng4Xcb9v0_NefNhVqfefBzipJd5jZ0I1Lnqjz9enY%3D)]. These intrinsic properties make 4-VP a critical precursor for synthesizing functional polymers used in catalysis, specialty coatings, and advanced materials.

Substituting 4-Vinylpyridine with its isomer, 2-Vinylpyridine, or a non-functional analog like styrene, leads to significant and often detrimental changes in processability and final material properties. The para-position of the nitrogen in 4-VP results in lower steric hindrance compared to the ortho-position in 2-VP, directly impacting polymerization kinetics, basicity (pKa), and the thermal properties (Tg) of the resulting polymer[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMwohLFGWE5QAZbIJ8biQGgkXGWRpX7UblupRVjPXKcEe0GWBVGbFUrR3YfAQDU93P1e0DPVDtY_twZQfuSz5wBPHa0n36S2XGKkjc458S8H4w4XOFzLIEfRW4SVe2CIJEHKJ3T2ebGEOPJbA%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9Fw_KvLz47eCVHeCSfkl3iVmtfGyP-_X4XYylAbUeIaIK97NtNO4Wb4IF1KPzEjbbm3StMkJ5v_cUdXe-aiyGcLyb7kPyPyTdMkv_Oox6Q5_mlDuQKY3Wz1uKWGPOgLmgN-ei)]. For instance, the higher Tg of Poly(4-vinylpyridine) is a critical, non-interchangeable attribute for high-temperature applications. Substitution with styrene eliminates the pyridine functionality entirely, forfeiting the pH-responsiveness, catalytic potential, and metal-binding capabilities that are often the primary drivers for specifying a vinylpyridine monomer in a formulation.

Superior Thermal Stability for Demanding Operating Conditions

Poly(4-vinylpyridine) (P4VP) exhibits a significantly higher glass transition temperature (Tg) than its isomer, Poly(2-vinylpyridine) (P2VP). Differential Scanning Calorimetry (DSC) measurements show the Tg of P4VP to be approximately 142 °C[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0Cxxl0a_Dbgx7o97i9ij9SKWpmXHzUcHMAsZGhENkhL76qZ_cnjSzzl-LhmCaHj0f_gHOWgi0Ea9DLifz_u6Hi-PpIVFuCscZoEM-qGn1GN3R0D58kn-HsUdT-q4a_0rTDC3cU2VzqzugMETPcXLbMEyPJ_zeHW8wRtGfCe5NRkVx1VYeRqu7GzgjLdBCHxAjkqtKfY_X94Wwbz3Ala8Lnc4%3D)]. In contrast, various studies report the Tg of P2VP to be in the range of 98-102 °C[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG6tuZcj4XeWPJP5D4-5xmHeL9sRIE3M4YWv6_lBUg0mzuLqSoxUr4npvv_MwP_WhCKkzNtySG_qesPkmfSLpCt6qsQW-S4_hkUmEAK8cc9DmeF4VR6GkdXew1cnxSQnZwAFRu6R6bn8qb09P0%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGEOuP6gVizv1oWJR9MocMqWlJZZWMqira1HRklXHQl3QLVde32Uas2kPm5gMAudyYjdMZiFW4DhwPDSa5CJ4FikPQkxO3MmPTlCmiHDjrj8lNocSJCOk3f4KDlxiU_Jkfy8dBcvok24Yvbiyxk6IvN4IMHaIGKn7iG)]. This substantial difference in thermal properties is a critical selection criterion for applications involving thermal stress.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data~142 °C (for Poly(4-vinylpyridine))
Comparator Or Baseline~98-102 °C (for Poly(2-vinylpyridine))
Quantified DifferenceP4VP exhibits a Tg that is ~40-44 °C higher than P2VP
ConditionsDetermined by Differential Scanning Calorimetry (DSC), typically on the second heating scan at 10 K/min.

A higher Tg allows for a wider operating temperature range and better dimensional stability, making 4-VP the necessary choice for materials in high-temperature environments.

Faster Polymerization Rate for Improved Process Throughput

In a direct comparison of solution polymerization kinetics, 4-Vinylpyridine demonstrates a significantly faster conversion to polymer than 2-Vinylpyridine under identical conditions. After 24 hours, 4-VP reached 92% monomer conversion, whereas 2-VP only achieved 62% conversion[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMwohLFGWE5QAZbIJ8biQGgkXGWRpX7UblupRVjPXKcEe0GWBVGbFUrR3YfAQDU93P1e0DPVDtY_twZQfuSz5wBPHa0n36S2XGKkjc458S8H4w4XOFzLIEfRW4SVe2CIJEHKJ3T2ebGEOPJbA%3D)]. This higher reactivity can lead to shorter reaction times and increased throughput in a manufacturing or laboratory setting.

Evidence DimensionMonomer Conversion (%)
Target Compound Data92% (for 4-Vinylpyridine)
Comparator Or Baseline62% (for 2-Vinylpyridine)
Quantified Difference4-VP shows a ~48% relative increase in conversion over 2-VP
ConditionsSolution polymerization, 24 hours reaction time.

Faster and more complete polymerization reduces process time and energy costs, and can lead to higher purity polymer with less residual monomer, simplifying downstream purification.

Distinct Basicity for Targeted pH-Responsive Formulations

The basicity of the pyridine nitrogen, a key parameter for pH-responsive systems, differs measurably between the isomers. The pKa of the conjugate acid of 4-Vinylpyridine is approximately 5.6. In contrast, the conjugate acid of 2-Vinylpyridine is less basic, with a reported pKa of approximately 5.0[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHFJkhc2DD-IBVSiDI1HHjmtRKcKO6l9GUSYvIWwk1hYDy8S-1OfA7vNSP2nzpTNcuyt_dPErTRmBlEA0RnIkOcAhK5Iwo4K-4gbZuwW0dY_sWUi1pbQUClrvD1ArzBQmSG17eTw6qYmLXLw2PCVvS7P8jJqOOYBig4MP6UYUkRWRcHYSwFqmTddUTu9jVWAQ%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHM2Afm-TP60dsAkNkxVIaGr5-dWbAL39XsDDq7kNVJ1in2kNyGK1p9vtV1Z25hyKpVXlZcMsQfAoQ13zXBxrax3y9v3DVfVkHj0-C4JhiMy31mqOfaK8SQPqMoN1Cj0uzNRa9zb_It8Q%3D%3D)]. This difference dictates the precise pH range over which a polymer will protonate and change its properties, such as solubility or conformation.

Evidence DimensionAcidity of Conjugate Acid (pKa)
Target Compound Data~5.6
Comparator Or Baseline~5.0 (for 2-Vinylpyridine)
Quantified Difference4-Vinylpyridine is a weaker acid (more basic) by ~0.6 pKa units.
ConditionsAqueous solution.

This specific pKa value allows for the precise tuning of pH-triggered release, binding, or swelling in applications like drug delivery, sensors, and smart hydrogels where the response must occur at a specific physiological or process pH.

Predictable Copolymerization Behavior with Styrene

When copolymerizing with a common comonomer like styrene, 4-Vinylpyridine exhibits well-characterized reactivity ratios that enable precise control over the final copolymer microstructure. Under free-radical conditions, typical reactivity ratios are r(4VP) ≈ 0.80 and r(Styrene) ≈ 0.66[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFijpm3KX16zCqIVVZ7xnd1E7dwidAJw5M8PF7NKj84-ZJVqdP1pvU8LcSxnwhJKkUYeqrUh3u_jgN7m-ftlyHBn4sozLxSjbME-6RKZC475QW71wxz3QdQJYwlv24GBNNzHH5n6UVNtJAZQiYo1XgDHGJVr6LIFbLbnoWCU8MXarAYLn7oWP-yxoxv4Ik%3D)]. Since both values are less than 1, the polymerization tends toward random incorporation with a slight preference for adding the same monomer, allowing for the synthesis of statistical copolymers rather than blocky structures. This contrasts with systems where one ratio is high and the other is low, which would lead to less homogenous incorporation.

Evidence DimensionMonomer Reactivity Ratios (r1, r2)
Target Compound Datar(4VP) ≈ 0.80
Comparator Or Baseliner(Styrene) ≈ 0.66
Quantified DifferenceBoth r values are < 1, indicating a tendency to form a statistical copolymer.
ConditionsFree radical bulk polymerization.

Predictable reactivity ratios are essential for designing copolymers with specific, reproducible properties, ensuring batch-to-batch consistency in manufacturing.

Precursor for High-Performance Polymer Blends and Composites

The high glass transition temperature (Tg > 140 °C) of poly(4-vinylpyridine) makes it an excellent candidate as a high-performance additive to raise the service temperature of other polymers in blends and composites, improving their thermal and mechanical stability under load[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlR69U5qFW1hAaiQEOjo12hAxgoJFQmprhnOOgZkVaVc-d9eQh5xk0t8xV8NE3kF4S3P550NwWsrtPNmHucPrGIhPW-Jhk9qSNoJuNtZng4Xcb9v0_NefNhVqfefBzipJd5jZ0I1Lnqjz9enY%3D)].

Efficient Synthesis of Functional Polymers and Catalyst Supports

The rapid and high-conversion polymerization kinetics of 4-VP allow for the efficient production of functional polymer supports[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMwohLFGWE5QAZbIJ8biQGgkXGWRpX7UblupRVjPXKcEe0GWBVGbFUrR3YfAQDU93P1e0DPVDtY_twZQfuSz5wBPHa0n36S2XGKkjc458S8H4w4XOFzLIEfRW4SVe2CIJEHKJ3T2ebGEOPJbA%3D)]. The sterically accessible nitrogen atom is ideal for subsequent quaternization or for immobilizing metal catalysts for applications in flow chemistry and heterogeneous catalysis.

Development of pH-Sensitive Materials for Biomedical and Sensor Applications

With a conjugate acid pKa around 5.6, polymers derived from 4-VP are ideal for creating 'smart' materials that respond to pH changes near physiological conditions. This enables their use in targeted drug delivery systems that release payloads in slightly acidic environments (e.g., tumors or endosomes) and in chemical sensors.

Synthesis of Statistical Copolymers with Tailored Properties

The well-defined reactivity ratios of 4-VP with monomers like styrene permit the reproducible synthesis of statistical copolymers[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFijpm3KX16zCqIVVZ7xnd1E7dwidAJw5M8PF7NKj84-ZJVqdP1pvU8LcSxnwhJKkUYeqrUh3u_jgN7m-ftlyHBn4sozLxSjbME-6RKZC475QW71wxz3QdQJYwlv24GBNNzHH5n6UVNtJAZQiYo1XgDHGJVr6LIFbLbnoWCU8MXarAYLn7oWP-yxoxv4Ik%3D)]. This allows for fine-tuning of bulk properties such as polarity, solubility, and thermal characteristics by adjusting the comonomer feed ratio, which is critical for specialty adhesives and coatings.

Physical Description

Liquid

Color/Form

RED TO DARK BROWN LIQUID

XLogP3

1.6

Boiling Point

65 °C @ 15 mm Hg

Density

0.9800 @ 20 °C/4 °C

Odor

Pungent unpleasant odo

UNII

I56G67XM8D

GHS Hazard Statements

Aggregated GHS information provided by 177 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 37 of 177 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 140 of 177 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (92.86%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (40.71%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (59.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (59.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (66.43%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (10.71%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H411 (60%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Vapor Pressure

1.70 mmHg
1.71 mm Hg @ 25 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

100-43-6
25232-41-1

Wikipedia

4-vinylpyridine

Methods of Manufacturing

Gamma-picoline + formaldehyde (condensation/dehydration)
...manufactured by treatment of 4-methylpyridine with aqueous formaldehyde, followed by dehydration of the resulting intermediate alcohol. The reaction of 2-vinylpyridine is carried out at 150 to 200 °C in an autoclave. After removal of unreacted 2-methylpyridine by distillation, concentrated aqueous sodium hydroxide is added to the residue and the resultant mixture is distilled under reduced pressure. During distillation, the dehydration of 2-(2-pyridyl)ethanol occurs to give 2-vinylpyridine as a distillate, which can be purified further by fractional distillation under reduced pressure in the presence of an inhibitor such as 4-tert-butylcatecohol. 4-Vinylpyridine is manufactured by a similar method as that reported for 2-vinylpyridine.

General Manufacturing Information

All other basic organic chemical manufacturing
Pyridine, 4-ethenyl-: ACTIVE
Commercial ... 4-vinylpyridine ... supplied with small amt of polymerization inhibitors added.
... been investigated for use in synthetic rubbers, photographic film, ion exchange resins, and other polymers as well as pharmaceuticals.

Analytic Laboratory Methods

CONCN CAN BE DETERMINED IN AIR BY COLLECTION IN DISTILLED WATER & MEASUREMENT OF ... UV ABSORPTION SPECTRUM.
NIOSH Method 1613. Analysis of air samples for pyridine using gas chromatography with FID detection. Working range of 1 to 14 ppm (3 to 45 mg/cu m) for a 100-L air sample. /Pyridine/
Pyridine and its derivatives in water and sediment were determined by gas chromatography. Recovery was 95, 90, and 84% from purified water, river water, and sediment, respectively. The detection limit was 0.001 mg/l water and 0.01 mg/l sediment. /Pyridine and its derivatives/
VARIOUS TLC SYSTEMS FOR THE SEPARATION OF 2-, 3-, & 4-SUBSTITUTED PYRIDINES ARE DESCRIBED.

Dates

Last modified: 08-15-2023

A Selective Joint Determination of Salicylic Acid in Actinidia chinensis Combining a Molecularly Imprinted Monolithic Column and a Graphene Oxide Modified Electrode

Can Zhou, Jianxiong Chen, Xueping Dang, Xiwen Ma, Youhong Ai, Jianlin Huang, Huaixia Chen
PMID: 29998965   DOI: 10.2116/analsci.18P025

Abstract

A new combination between selective polymer monolith microextraction (PMME) and sensitive differential pulse voltammetry (DPV) was developed for the determination of the phytohormone salicylic acid (SA) in Actinidia chinensis. A molecularly imprinted monolithic column (MIMC) thermally in-situ polymerized in a micropipette tip by using SA as a template, 4-vinyl pyridine (4-VP) as a functional monomer and ethylene glycol dimethacrylate (EGDMA) as a cross-linker in the mixed porogen of toluene and dodecanol, was employed for the microextraction of SA. The prepared MIMC was characterized by a Fourier transform infrared spectrometer (FI-TR), scanning electron microscope (SEM) and thermo gravimetric analysis (TGA). The results confirmed the binary continuous structure of the porous network. The extracted SA was determined by DPV on a graphene oxide (GO) modified electrode. The joint conditions between MIMC and DPV were investigated practically. Under the optimum conditions, SA could be determined selectively and sensitively in a linear range from 0.1 to 60.0 μg g
. The limit of detection was 0.03 μg g
and the recoveries were between 86.2 and 105.2%. The proposed joint method was successfully used to determine SA in Actinidia chinensis.


A cellulose-based temperature sensitivity molecular imprinted hydrogel for specific recognition and enrichment of paclitaxel

Jingsong Cao, Xiaodan Wu, Litao Wang, Guansong Shao, Bingyang Qin, Zihan Wang, Tao Wang, Yujie Fu
PMID: 34022304   DOI: 10.1016/j.ijbiomac.2021.05.095

Abstract

A microcrystalline cellulose-based temperature sensitivity paclitaxel molecular imprinted hydrogel (MCC-TSMIHs-PTX) was successfully prepared by temperature-sensitive monomer N-isopropylacrylamide, functional monomer 4-vinylpyridine, cross-linking agent N, N'-methylenebisacrylamide and microcrystalline cellulose. They showed imprinting effective responses to the temperature changes. The results of adsorption kinetics, adsorption equilibrium, thermodynamics, selectivity and reusability showed the successful formation of a grafting thermosensitivity hydrogel with higher adsorption capacity and specific recognition. When the temperature reached 308 K, imprinting effect of hydrogel cavities would be most effective and conducive to capture template molecules. When the temperature reached 288 K, the lowest imprinting effect would facilitate the desorption of PTX. Finally, the MCC-TSMIHs-PTX was applied to enrich the paclitaxel in Taxus × media extracts samples, the relative contents of PTX in the samples were increased greatly from 7.23% to 78.32%, indicating the MCC-TSMIHs-PTX was a stable adsorption capacity for efficient separation and enrichment of PTX in Taxus × media extracts.


Specific enrichment of caffeic acid from Taraxacum mon-golicum Hand.-Mazz. by pH and magnetic dual-responsive molecularly imprinted polymers

Yu-Zhen Zhang, Bei Qin, Bo Zhang, Jin-Ge Ma, Ya-Qi Hu, Lu Han, Mao-Fang He, Chun-Ye Liu
PMID: 31883587   DOI: 10.1016/j.aca.2019.10.060

Abstract

Specific recognition of caffeic acid (CA) from Taraxacum mon-golicum Hand.-Mazz. was successfully performed using a new pH responsive magnetic molecularly imprinted polymers (pH-MMIPs) by simple surface molecular imprinting polymerization. The pH-MMIPs were prepared on the surface of the Fe
O
@SiO
@MPS particles using CA as a template, 2-(dimethylamino) ethyl methacrylate (DMA) as the pH responsive functional monomer, 4-vinylpyridine (4-VP) as an assisting functional monomer, ethylene glycol dimethyl acrylate (EGDMA) as cross-linker, 2,2'-azobisisobutyronitrile (AIBN) as initiator and methanol-H
O (1:1, v/v) as the porogen. The resultant polymers were characterized by scanning electron microscope (SEM), transmission electron microscope (TEM), dynamic light scattering (DLS), Fourier transform infrared spectroscopy (FT-IR), thermal gravimetric analysis (TGA), vibrating sample magnetometry (VSM) and x-ray diffraction (XRD). The adsorption experiments revealed that the pH-MMIPs performed high adsorption ability (11.5 mg g
) by changing solution pH. Successful selective adsorption of CA was achieved with distribution coefficient of 0.12 and 0.21 towards ferulic acid and chlorogenic acid. Furthermore, pH-MMIPs were employed as adsorbents for extraction and enrichment of CA from Taraxacum mon-golicum Hand.-Mazz. extract. The recoveries of CA in the Taraxacum mon-golicum Hand.-Mazz. ranged from 90.47% to 98.97%. The results proved that the polymers have the potential to provide a selective recognition of CA in complex samples by simple pH regulation.


Wolf-Lamb-type Catalysis in One Pot Using Electrospun Polymeric Catalyst Membranes

Martin O Pretscher, Stephan Gekle, Seema Agarwal
PMID: 31070820   DOI: 10.1002/marc.201900148

Abstract

Multistep catalytic transformations using incompatible catalysts (Wolf-Lamb-type) in a one-pot reaction cascade require site isolation of different catalysts by compartmentalization. In this work, the use of different electrospun catalytic membranes in a modular way as individual compartments is shown for one-pot Wolf-Lamb-type reaction cascades. The data are presented for one-pot cascade reaction sequences catalyzed by acidic and basic membranes made by electrospinning polymeric acid (poly(styrene-co-styrene sulfonic acid-co-4-methacryloyl-oxybenzophen)) and basic (poly(styrene-co-4-vinylpyridine-co-4-methacryloyl-oxybenzophen)) catalysts, respectively. The two-step, one-pot system used is the acidic catalyzed deacetylation of dimethoxybenzylacetale to benzaldehyde, which reacts with ethyl cyanoformate to result in a high yield of product (over 90%) under base-catalyzed conditions. The reaction kinetics are further monitored and evaluated by using differential equations, showing the necessity of a parameter Δt to represent a retarded start for the second reaction step. The concept provides an easy and upscalable approach for use in Wolf-Lamb-type systems.


Organic-Inorganic Nanocomposite Film for High-Performance Stretchable Resistive Memory Device

Ping-Han Wu, Yan-Cheng Lin, Livy Laysandra, Meng-Hsien Lee, Yu-Cheng Chiu, Takuya Isono, Toshifumi Satoh, Wen-Chang Chen
PMID: 31880040   DOI: 10.1002/marc.201900542

Abstract

A compatible organic/inorganic nanocomposite film for a stretchable resistive memory device with high performance is demonstrated using poly(4-vinylpyridine)-block-poly(propyl methacrylate) (P4VP-b-PPMA) with zinc oxide (ZnO) nanoparticle. The PPMA soft segment is designed for reducing the rigidity of the active layer, while the P4VP block serves as a charge-trapping component to induce conductive filament and also a compatible moiety for inorganic nanoparticles through hydrogen bonding. The experimental results show that the P4VP-b-PPMA-based electrical memory device exhibits write-once-read-many-times memory behavior and an excellent ON/OFF current ratio of over 10
with a stable turn-on voltage (V
) around -2.0 V and stable memory behavior upon stretching up to 60% strain. On the other hand, P4VP-b-PPMA/ZnO nanocomposite film switches the memory characteristic to the dynamic random access memory behavior. The stretchable memory device prepared from the nanocomposite film can have a stretching durability over 40% strain and up to 1000 times cycling stretch-relaxation test. This work demonstrates a new strategy using nanocomposite films with tunable electrical characteristics and enhanced mechanical properties for stretchable electrical devices.


Elimination of carcinogenic bromate ions from aqueous environment with 4-vinyl pyridine-g-poly(ethylene terephthalate) fibers

Kübra Günay, Metin Arslan, Ogün Bozkaya, Yaşar Aluç, Zehra Gün Gök
PMID: 31485943   DOI: 10.1007/s11356-019-06316-2

Abstract

In this study, poly(ethylene terephthalate) fibers grafted with 4-vinyl pyridine (PET-g-4VP) was synthesized with using a radical polymerization method and its removal capacity for bromate ions in the aqueous solution was explored. The synthesized graft copolymer was structurally characterized by scanning electron microscopy (SEM) and Fourier transformed infrared spectroscopy (FTIR). The effect of some parameters such as pH, grafting rate, processing time, and ion concentration on bromate removal was examined with batch experiments. The sorptions of bromate onto the PET-g-4VP fibers were both verified with FTIR and X-ray fluorescence analysis (XRF) and the remaining amount of bromate after adsorption process was determined with an ion chromatography (Shimadzu). Moreover, kinetic and isotherm studies were also performed for adsorption of bromate with the grafted fibers. The point of zero charge (pH
) of the PET-g-4VP fibers was found to be 7.5 and the fibers removed maximum amount of bromate from aqueous solution at pH 3. Equilibrium time of adsorption was determined to be 75 min and the adsorption kinetic was found to be pseudo-second-order model. It was observed that the increase in the amount of grafted 4VP onto the PET fibers increased the bromate removal capacity of the fibers; however, when the grafting yield of 4VP was over 80%, the bromate removal ability of the fibers decreased. The maximum bromate removal capacity of the PET-g-4VP was determined to be 183 mg/g when the initial bromate amount was 800 mg/L, treatment time was 75 min, pH of the solution was 3, and 4VP grafting yield was 80%. When the initial bromate concentration was higher than 800 mg/L, the removal rate of the PET-g-4VP fibers was not changed. In addition, bromate ion adsorption data indicated compliance with the Freundlich isotherm. The adsorbent fibers obtained by this study may be promising candidates for the removal of bromate ions from the aqueous media.


Cost-effective imprinting to minimize consumption of template in room-temperature ionic liquid for fast purification of chlorogenic acid from the extract of E. ulmoides leaves

Ya Kun Sun, Guang-Ying Sun, Man Jia, Jian Yang, Zhao-Sheng Liu, Yan-Ping Huang, Haji Akber Aisa
PMID: 30671608   DOI: 10.1007/s00216-018-1559-8

Abstract

One of the main challenges in large-scale applications of molecularly imprinted polymers (MIPs) is the significant amount of template needed in polymer preparation. A new strategy based on room-temperature ionic liquids (RTILs) was suggested to solve this problem by reducing the amount of template in the polymerization recipe. The MIP was synthesized with a mixture of dimethyl sulfoxide and RTIL (1-butyl-3-methylimidazolium tetrafluoroborate) as porogen, in which chlorogenic acid (CGA) was used as template, 4-vinylpyridine (4-VP) as functional monomer, and ethylene glycol dimethacrylate (EDMA) as cross-linker. The influence of polymerization variables, including CGA concentrations, and the ratio of 4-VP to EDMA on imprinting effect were investigated comprehensively. Moreover, the properties involving the column permeability, the number of binding sites, and the polymer morphology of the CGA-MIP monoliths were studied thoroughly. The MIP monolith had an excellent column permeability (1.53 × 10
m
) and allowed an ultra-fast on-line SPE, which dramatically shortens the separation time (< 10 min) and improves the separation efficiency. At high flow velocity (5.0 mL min
), 50 μL of the extract from Eucommia ulmoides leaves can be loaded directly on the CGA-MIP monoliths and CGA with high purity can be obtained with a recovery of 89.01 ± 0.05%. As a conclusion, the resulting RTIL-induced approach of preparing MIP may be an effective tool in fabricating MIP in a low-cost way. Graphical abstract ᅟ.


Magnetic molecularly imprinted polymer prepared by microwave heating for confirmatory determination of chloramphenicol in chicken feed using high-performance liquid chromatography-tandem mass spectrometry

Sumate Kunsa-Ngiem, Pakawadee Sutthivaiyakit, Pongsak Lowmunkhong, Mourad Harir, Philippe Schmitt-Kopplin, Somyote Sutthivaiyakit
PMID: 30015566   DOI: 10.1080/03601234.2018.1480161

Abstract

A magnetic molecularly imprinted polymer (MMIP) for chloramphenicol was prepared using a surface-imprinted and microwave-heating-induced polymerization method. The surfaces of the magnetic particles were first double-bond functionalized with 3-(trimethoxysilyl)propyl methacrylate (γ-MPS), followed by the copolymerization of 4-vinyl pyridine (4-VP) and trimethylolpropane trimethacrylate (TRIM) in the presence of chloramphenicol as a template and 1,1-azobis(cyclohexane-carbonitrile) (ABCN) as an initiator in a mixture of dimethyl sulfoxide and water with microwave heating at 80°C. The magnetic polymer possesses supraparamagnetic properties and was used to concentrate and cleanup chicken feed extract, followed by chromatographic separation using a Lichrospher®100 RP C8 column and detection with two multi-reaction monitoring transitions at m/z 321→ 152 and m/z 321→ 257. The mean recoveries obtained at two spiking levels were in the range of 94.6-100% The relative intra- and inter-day standard deviations were in the range of 1.4-2.6% and 5.1-5.7%, respectively. The detection limit of the method was 0.12 µg kg
. This confirmatory method was successfully applied to determine chloramphenicol in chicken feed samples.


A Novel Magnetic Molecular Imprinted Polymer for Selective Extraction of Zearalenone from Cereal Flours before Liquid Chromatography-Tandem Mass Spectrometry Determination

Chiara Cavaliere, Michela Antonelli, Andrea Cerrato, Giorgia La Barbera, Aldo Laganà, Michele Laus, Susy Piovesana, Anna Laura Capriotti
PMID: 31461866   DOI: 10.3390/toxins11090493

Abstract

Zearalenone (ZEN) is a nonsteroidal estrogenic mycotoxin produced by various
species and commonly occurring in corn and other cereals. Even though its acute toxicity is low, still the estrogenic activity of ZEN and metabolites is a matter of concern. In this work, a new magnetic molecularly imprinted polymer (mMIP) for the selective extraction of ZEN from cereal flours is presented. The mMIP was synthesized previously using quercetin as dummy template, and here we wanted to test its applicability to complex food samples. Analyte determination was carried out by high-performance liquid chromatography coupled to tandem mass spectrometry. The selectivity of the mMIP and the main validation method parameters were assessed. In particular, even in samples as complex as cereals, matrix effect was negligible. Although the mMIP showed cross-selectivity towards both ZEN-related and quercetin-related compounds, nonetheless ZEN recovery was > 95% for the two lower spiking levels, and the quantification limit was 0.14 ng g
, i.e., ca. 500 times lower than the maximum limit fixed for most cereals by European law. Therefore, the material, also in comparison with a commercial sorbent, appears suitable for the application in food analysis, also to isolate ZEN at trace levels.


Improving performance of molecularly imprinted polymers prepared with template of low purity utilizing the strategy of macromolecular crowding

Jian Yang, Xue Zhang, Yasen Mijiti, Yakun Sun, Man Jia, Zhaosheng Liu, Yanping Huang, Haji Akber Aisa
PMID: 32540056   DOI: 10.1016/j.chroma.2020.461155

Abstract

The topic in the present paper is to prepare molecularly imprinted polymer (MIP) using the template molecule with low purity. For the first time, a surrounding of macromolecular crowding was established to promote the formation of the complex of the template with functional monomer efficiently thus highly pure template molecule was unnecessary. In this study, the MIP monolith was synthesized using low purity lactucopicrin as template in place of highly pure one, and polystyrene was used as macromolecular crowding agent. 4-Vinylpyridine and ethyleneglycol dimethacrylate were used as functional monomer and crosslinker, respectively. Polymerization parameters, including the ratio of functional monomer/template, various template concentrations, and PS concentration on the affinity of the resulting MIP were systematically investigated. For the lactucopicrin MIP made with the purity of lactucopicrin of 92%, the imprinting factor can be up to 2.2. The resulting MIP was filled in solid phase extraction (SPE) cartridge to purify lactucopicrin from the crude extract of Cichorium glandulosum Boiss. et Huet. After two cycles of MIP SPE for the crude extract, the highest recovery and purity of lactucopicrin was 64.8% and 97.8%, respectively. The results indicated that the use of macromolecular crowding agent is an effective method for improving the performance of the MIP prepared with the template of low purity, particularly valuable to the cases in which the highly pure target molecule is hard to be obtained.


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